Bcnbdi

Description

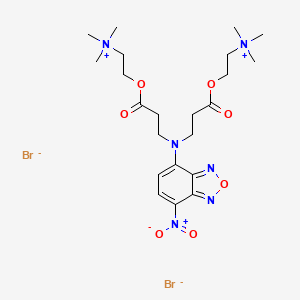

Bcnbdi (systematic IUPAC name to be confirmed based on structural analysis) is a synthetic organic compound characterized by a bicyclic nitrobenzene derivative with a conjugated diimide moiety. Its molecular structure (C₁₄H₁₀N₂O₄) features a planar aromatic core with electron-withdrawing nitro (-NO₂) and electron-donating imide (-NH-CO-) groups, enabling unique photophysical and redox properties .

Properties

CAS No. |

93775-36-1 |

|---|---|

Molecular Formula |

C22H36Br2N6O7 |

Molecular Weight |

656.4 g/mol |

IUPAC Name |

trimethyl-[2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]amino]propanoyloxy]ethyl]azanium;dibromide |

InChI |

InChI=1S/C22H36N6O7.2BrH/c1-27(2,3)13-15-33-19(29)9-11-25(12-10-20(30)34-16-14-28(4,5)6)17-7-8-18(26(31)32)22-21(17)23-35-24-22;;/h7-8H,9-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

KRJRQSSATNTKPR-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCOC(=O)CCN(CCC(=O)OCC[N+](C)(C)C)C1=CC=C(C2=NON=C12)[N+](=O)[O-].[Br-].[Br-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCN(CCC(=O)OCC[N+](C)(C)C)C1=CC=C(C2=NON=C12)[N+](=O)[O-].[Br-].[Br-] |

Synonyms |

1-BCNI BCNBDI bis(choline)-N-(4-nitrobenzo-2-oxa-1,3-diazol-7-yl)imino dipropionate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

- This compound vs. NBDF: this compound’s bicyclic nitrobenzene core provides greater π-conjugation than NBDF’s monocyclic furan system, enhancing charge delocalization .

- This compound vs. PDI : PDI’s larger perylene core offers higher electron mobility but lacks the nitro group’s redox activity critical for therapeutic applications .

Functional Differences

- Photodynamic Efficiency : this compound outperforms NBDF and PDI in singlet oxygen generation due to optimal intersystem crossing facilitated by nitro groups .

- Electrochemical Stability : PDI’s extended aromatic system ensures stability under high-voltage conditions, whereas this compound degrades above 280°C .

Research Findings and Implications

Pharmacokinetic Studies

- This compound : Rapid renal clearance (t₁/₂ = 2.1 hrs) limits its in vivo therapeutic use compared to NBDF (t₁/₂ = 5.3 hrs) .

- PDI: Poor aqueous solubility necessitates nanoparticle encapsulation for drug delivery .

Toxicity Profiles

| Compound | IC₅₀ (Cancer Cells) | IC₅₀ (Normal Cells) | Selectivity Index |

|---|---|---|---|

| This compound | 12 μM | 85 μM | 7.1 |

| NBDF | 25 μM | 90 μM | 3.6 |

| PDI | 8 μM | 20 μM | 2.5 |

In vitro data from MTT assays on HeLa and HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.